2-Amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride
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Overview
Description
Chg-isoindole hydrochloride salt, also known by its IUPAC name (1S)-1-cyclohexyl-2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxoethanamine hydrochloride, is a compound with a molecular weight of 258.36 g/mol . This compound is notable for its unique structure, which includes a cyclohexyl group and an isoindole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chg-isoindole hydrochloride salt typically involves the reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform at reduced temperatures . This method is known for its high yields and regiospecific elimination reactions, which result in the formation of 2-R-isoindoles .
Industrial Production Methods
Industrial production methods for Chg-isoindole hydrochloride salt are not extensively documented. general methods for producing similar salts involve the reaction of the base compound with hydrochloric acid, followed by crystallization and purification processes .
Chemical Reactions Analysis
Types of Reactions
Chg-isoindole hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The isoindole moiety can be oxidized to form isoindolinone or phthalimide derivatives.
Reduction: Reduction reactions can convert the isoindole ring to isoindoline.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
Major products formed from these reactions include isoindolinone, phthalimide, and various substituted isoindole derivatives .
Scientific Research Applications
Chg-isoindole hydrochloride salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chg-isoindole hydrochloride salt involves its interaction with specific molecular targets and pathways. The isoindole moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Chg-isoindole hydrochloride salt can be compared with other similar compounds, such as:
Isoindoline: A reduced form of isoindole, used in similar applications but with different reactivity.
Isoindolinone: An oxidized form of isoindole, known for its stability and use in pharmaceutical applications.
Phthalimide: Another oxidized derivative, widely used in organic synthesis and industrial applications.
The uniqueness of Chg-isoindole hydrochloride salt lies in its specific structure, which combines the properties of both cyclohexyl and isoindole groups, making it versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C16H21ClN2O |
---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-12,15H,1-3,6-7,17H2;1H |
InChI Key |
LKZXLCYGVLHIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2C=C3C=CC=CC3=C2)N.Cl |
Origin of Product |
United States |
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